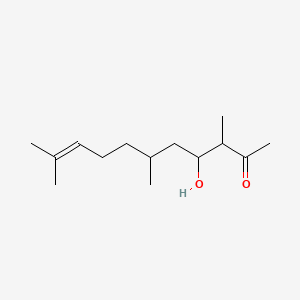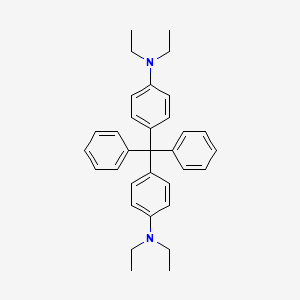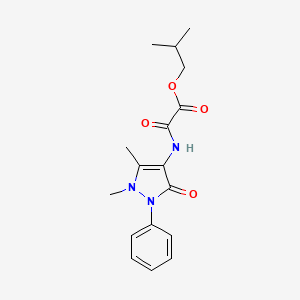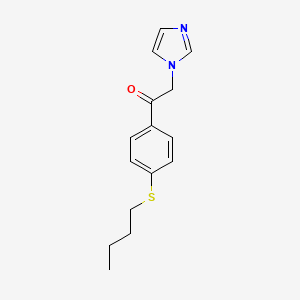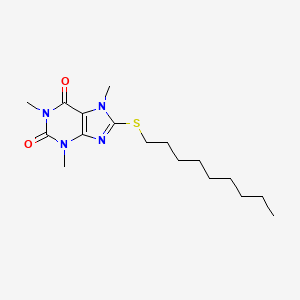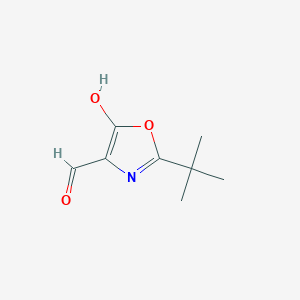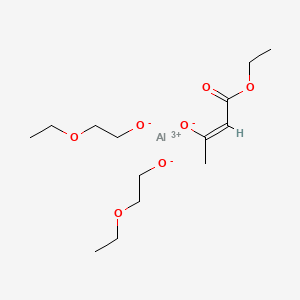
Aluminum, bis(2-(ethoxy-kappaO)ethanolato-kappaO)(ethyl 3-(oxo-kappaO)butanoato-kappaO')-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis-(2-ethoxyethan-1-olato-o,o’)(ethyl 3-oxobutyrato-o1’,o3)aluminum is a complex organoaluminum compound with the molecular formula C14H27AlO7.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis-(2-ethoxyethan-1-olato-o,o’)(ethyl 3-oxobutyrato-o1’,o3)aluminum typically involves the reaction of aluminum alkoxides with ethyl acetoacetate and 2-ethoxyethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general reaction scheme can be represented as follows:
[ \text{Al(OR)3} + \text{C6H10O3} + \text{C4H10O2} \rightarrow \text{C14H27AlO7} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of high-purity starting materials and stringent quality control measures are essential to ensure the consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Bis-(2-ethoxyethan-1-olato-o,o’)(ethyl 3-oxobutyrato-o1’,o3)aluminum undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form aluminum oxides and other by-products.
Reduction: It can be reduced to form lower oxidation state aluminum compounds.
Substitution: The ethoxy and oxobutyrato ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be carried out using various alcohols or carboxylic acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aluminum oxides, while substitution reactions can produce a variety of organoaluminum compounds.
Applications De Recherche Scientifique
Bis-(2-ethoxyethan-1-olato-o,o’)(ethyl 3-oxobutyrato-o1’,o3)aluminum has several scientific research applications, including:
Catalysis: It is used as a catalyst in organic synthesis, particularly in polymerization reactions.
Materials Science: The compound is employed in the preparation of advanced materials, such as coatings and composites.
Biological Studies: It is investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Mécanisme D'action
The mechanism of action of Bis-(2-ethoxyethan-1-olato-o,o’)(ethyl 3-oxobutyrato-o1’,o3)aluminum involves its ability to coordinate with various substrates through its aluminum center. The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the compound facilitates the formation of reactive intermediates, while in biological systems, it may interact with proteins and nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Di(2-ethoxyethoxide)mono(ethylacetoacetato)aluminum
- Aluminum, bis(2-ethoxyethanolato-O,O’)(ethyl 3-oxobutanoato-O1’,O3)-
Uniqueness
Bis-(2-ethoxyethan-1-olato-o,o’)(ethyl 3-oxobutyrato-o1’,o3)aluminum is unique due to its specific ligand arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it suitable for a broader range of applications.
Propriétés
Numéro CAS |
53632-66-9 |
|---|---|
Formule moléculaire |
C14H27AlO7 |
Poids moléculaire |
334.34 g/mol |
Nom IUPAC |
aluminum;2-ethoxyethanolate;(Z)-4-ethoxy-4-oxobut-2-en-2-olate |
InChI |
InChI=1S/C6H10O3.2C4H9O2.Al/c1-3-9-6(8)4-5(2)7;2*1-2-6-4-3-5;/h4,7H,3H2,1-2H3;2*2-4H2,1H3;/q;2*-1;+3/p-1/b5-4-;;; |
Clé InChI |
ZWKRDYUJVMKFBE-OAWHIZORSA-M |
SMILES isomérique |
CCOCC[O-].CCOCC[O-].CCOC(=O)/C=C(/C)\[O-].[Al+3] |
SMILES canonique |
CCOCC[O-].CCOCC[O-].CCOC(=O)C=C(C)[O-].[Al+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-[5,8-bis[3-[acetyl(oxido)amino]propyl]-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propyl]-N-oxidoacetamide;iron(3+)](/img/structure/B13761110.png)
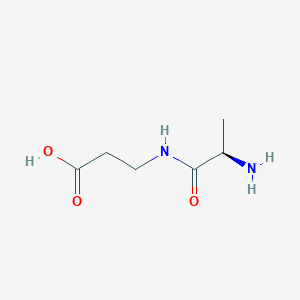
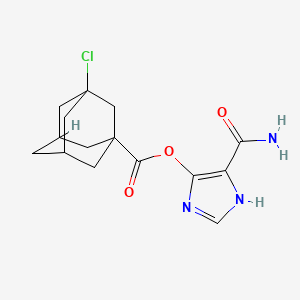
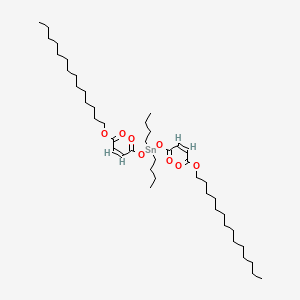
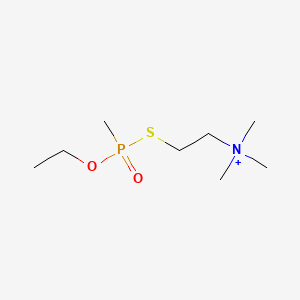
![2-Methylbenzo[c,d]indole perchlorate](/img/structure/B13761141.png)
